

# Comparative study of different synthetic routes to Butoconazole

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<i>Compound of Interest</i>	
Compound Name:	1-(2-Chloro-4-(4-chlorophenyl)butyl)-1 <i>h</i> -imidazole
Cat. No.:	B193716

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## A Comparative Guide to the Synthetic Routes of Butoconazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the different synthetic routes for Butoconazole, an imidazole antifungal agent. The information presented is intended to assist researchers and drug development professionals in selecting the most efficient and suitable synthesis strategy. This document outlines the most common synthetic pathway with detailed experimental protocols and reported yields, alongside a conceptual overview of alternative routes.

## Primary Synthetic Route: A Step-by-Step Analysis

The most frequently cited synthetic route to Butoconazole is a multi-step process commencing from p-chlorobenzyl chloride. This pathway involves the formation of a key chlorohydrin intermediate, followed by the introduction of the imidazole moiety, a subsequent chlorination, and finally, coupling with 2,6-dichlorothiophenol.

## Diagram of the Primary Synthetic Pathway



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Caption: Primary synthetic pathway to Butoconazole Nitrate.

## Experimental Protocols and Performance Data

The following table summarizes the key steps, reagents, and reported yields for the primary synthetic route.

Step	Reaction	Key Reagents & Solvents	Temperature (°C)	Time (h)	Yield (%)	Purity
1	Grignard Reaction & Epoxide Opening	p-Chlorobenzyl chloride, Mg, Epichlorohydrin, THF	Reflux	-	-	-
2	Imidazole Introduction	1-Chloro-4-(4-chlorophenyl)-2-butanol, Imidazole, NaOH, Toluene, Benzyltriethylammonium chloride	93-95	1	95	Recrystallized product melts at 104-106 °C <sup>[1]</sup>
3	Chlorination	1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole, Thionyl chloride, 1,2-Dichloroethane, cat. DMF	30-35	-	Quantitative	Sufficiently pure for next step without isolation <sup>[1]</sup>

4	Thioether Formation	1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole, 2,6-Dichlorophenol, K <sub>2</sub> CO <sub>3</sub> , Acetone	-	-	-	-
5	Salt Formation	Butoconazole (Free Base), Nitric acid	8-12	1	90	-

## Detailed Experimental Protocols

### Step 2: Synthesis of 1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole[1]

To a solution of 56.7 g (0.26 mol) of 1-chloro-4-(4-chlorophenyl)-2-butanol in 200 ml of toluene, 36.2 g (0.9 mol) of sodium hydroxide dissolved in 100 ml of water, 6.4 g (0.028 mol) of benzyltriethylammonium chloride, and 35.2 g (0.51 mol) of imidazole are added. The reaction mixture is heated to 93-95 °C for one hour. The temperature is then lowered to approximately 60 °C, and the phases are separated. To the organic layer, 100 ml of water is added. The mixture is stirred at 22-25 °C for 1 hour, followed by stirring at 0-5 °C for two hours. The resulting crystals are collected by filtration, washed with cold water (2 x 35 ml), and dried under vacuum at a maximum temperature of 50 °C to yield 61.6 g (95%) of the product. Recrystallization from ethyl acetate yields 52.4 g (85%) of a dry product with a melting point of 104-106 °C.

### Step 3: Synthesis of 1-[4-(4-Chlorophenyl)-2-chloro-n-butyl]-imidazole[1]

1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole is dissolved in 1,2-dichloroethane. An approximately equimolar amount of thionyl chloride is added in the presence of a catalytic amount of dimethylformamide at a temperature of 30-35 °C. The reaction proceeds to completion, yielding a crystal suspension of 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole in quantitative yield. The product is of sufficient purity to be used in the subsequent step without isolation.

## Step 5: Synthesis of Butoconazole Nitrate[1]

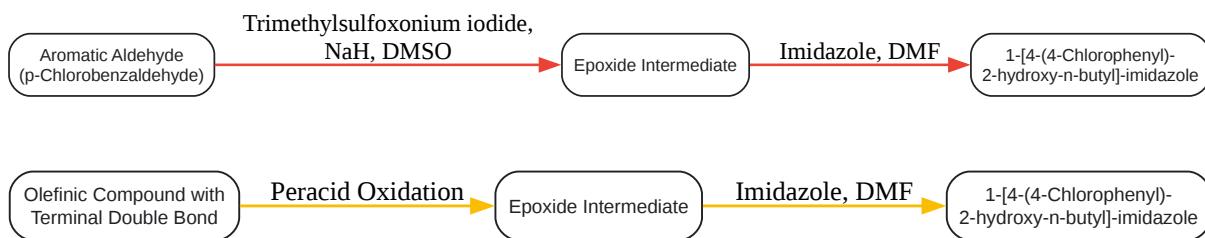
The crude 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (Butoconazole free base) is dissolved in a suitable solvent. The solution is stirred, and nitric acid is added. The mixture is stirred at the same temperature for 1 hour, and then the temperature is lowered to 8-12 °C. The resulting crystals are filtered and washed to give the final product, Butoconazole nitrate, in a 90% yield.

## Alternative Synthetic Routes (Conceptual)

Alternative synthetic pathways to key intermediates of Butoconazole have been proposed, primarily to circumvent the use of hazardous reagents or to improve efficiency. These routes are presented here conceptually due to the limited availability of detailed experimental data in the reviewed literature.

### Route A: From Aromatic Aldehyde

This route involves the preparation of an epoxy intermediate from an aromatic aldehyde.



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## References

- 1. newdrugapprovals.org [newdrugapprovals.org]
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